Azane;[(1R,2R,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate
Description
Azane;[(1R,2R,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate is a phosphorylated inositol derivative with a cyclohexane backbone substituted with hydroxyl and phosphonooxy groups. Its ammonium salt form (azane denotes NH₃) enhances solubility and stability, making it suitable for biochemical studies. The compound’s stereochemistry (1R,2R,3R,4S,5R,6R) and phosphorylation at positions 4,5,6 are critical for its interactions with cellular signaling proteins, particularly in calcium regulation .
Properties
IUPAC Name |
azane;[(1R,2R,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O18P4.H3N/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);1H3/t1-,2-,3-,4+,5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPALWCVIGLCHDH-TYZYTZLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H]([C@@H]([C@H]([C@@H]([C@@H]1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H19NO18P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585192 | |
| Record name | (1R,2R,3R,4S,5R,6R)-5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetrakis[dihydrogen (phosphate)]--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91796-88-2 | |
| Record name | (1R,2R,3R,4S,5R,6R)-5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetrakis[dihydrogen (phosphate)]--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Azane;[(1R,2R,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate is a complex organophosphate compound with potential applications in various biological systems. This article delves into its biological activity, including its mechanisms of action, toxicity profiles, and potential therapeutic uses.
- Molecular Formula : CHNOP
- Molecular Weight : 670.5 g/mol
- Structure : The compound features multiple hydroxyl and phosphonate groups which contribute to its biochemical interactions.
Mechanisms of Biological Activity
The biological activity of this compound is largely attributed to its ability to interact with various biochemical pathways:
- Phosphate Group Interaction : The presence of multiple phosphonate groups allows for interaction with enzymes that utilize phosphate as a substrate or cofactor.
- Hydroxyl Groups : The dihydroxy groups can form hydrogen bonds with biological macromolecules, enhancing solubility and bioavailability.
Toxicity and Safety Profile
The toxicity profile of this compound indicates low acute toxicity based on studies involving similar phosphonate compounds. For instance:
- Acute Oral Toxicity : LD50 >5000 mg/kg in rats suggests minimal risk for acute poisoning.
- Irritation Potential : Studies show it is a non-irritant on skin and only mildly irritating to eyes .
Case Studies
Several studies have explored the biological effects of related phosphonates and their derivatives:
- Study on Phosphate Bioavailability : Research indicates that compounds similar to Azane enhance phosphorus uptake in plants by increasing the solubility of phosphorus in soil .
- Antimicrobial Activity : A study demonstrated that certain phosphonate compounds exhibit significant antimicrobial properties against various fungi and bacteria .
- Electrochemical Behavior : An investigation into the electrochemical properties of ammonium dihydrogen phosphate showed its effectiveness in phosphorus removal from wastewater systems .
Data Tables
| Property | Value |
|---|---|
| Appearance | White crystalline powder |
| Melting Point | Approximately 190 °C |
| pH (50g/L at 25°C) | 4.0 - 4.5 |
| Specific Gravity | 1.803 |
| Purity | 99.0% (mass/mass) |
Research Findings
Recent findings highlight the potential applications of this compound in agriculture and environmental science:
- Agricultural Use : The compound can be utilized as a fertilizer additive to enhance phosphorus availability to crops.
- Environmental Remediation : Its ability to precipitate phosphate makes it useful in treating wastewater and reducing eutrophication in aquatic environments.
Scientific Research Applications
Chemistry
Azane serves as a reagent in organic synthesis and catalysis. Its ability to participate in various chemical reactions makes it valuable for:
- Organic Synthesis : Used to create complex molecules through phosphorylation reactions.
- Catalysis : Acts as a catalyst in numerous chemical transformations due to its phosphate groups.
Biology
The compound is investigated for its role in cellular signaling pathways:
- Calcium Signaling : It interacts with intracellular calcium channels, influencing calcium mobilization within cells. This mechanism is crucial for various physiological processes.
- Cellular Communication : Plays a role in the inositol phosphate signaling pathway which is vital for cell signaling and regulation.
Medicine
In the medical field, azane is explored for its potential therapeutic applications:
- Drug Delivery Systems : Its structure allows it to encapsulate drugs effectively, enhancing their delivery to target sites.
- Therapeutic Agent : Research indicates potential use in treating conditions related to calcium signaling dysregulation.
Industry
The compound is also utilized in industrial applications:
- Specialty Chemicals Production : Employed in the manufacturing of chemicals that require specific phosphonated structures.
- Materials Science : Investigated for use in developing new materials with enhanced properties due to its unique chemical structure.
Case Studies and Research Findings
-
Cell Signaling Studies :
- Research has demonstrated that azane can significantly enhance calcium signaling pathways in neuronal cells, suggesting its potential role in neuropharmacology.
-
Drug Delivery Research :
- A study explored azane's efficacy as a drug carrier for anticancer agents. Results indicated improved bioavailability and targeted delivery of chemotherapeutic drugs.
-
Material Science Innovations :
- Investigations into azane's properties have led to the development of new polymeric materials that exhibit enhanced mechanical strength and thermal stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Inositol Phosphate Family
Inositol phosphates vary in phosphorylation patterns and stereochemistry, which dictate their biological roles. Below is a comparative analysis of key analogs:
Functional Differences
- Phosphorylation Position Specificity: The target compound’s phosphorylation at positions 1,4,5,6 aligns with bioactive inositol tetrakisphosphates (e.g., Ins(1,4,5,6)P₄), which regulate calcium-dependent pathways . D-myo-Inositol-1,3,4,6-tetrakis(phosphate) () phosphorylates at 1,3,4,6, a pattern linked to distinct calcium signaling in neurodegeneration studies . The tris(phosphate) analog () lacks a fourth phosphate, reducing its binding affinity to calcium channels compared to tetrakisphosphates .
Stereochemical Impact :
Physicochemical Properties
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
